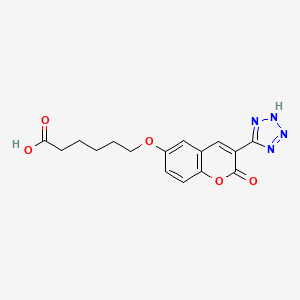
4-Trimethylsilanylbut-3-yn-1-ol triflate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Trimethylsilanylbut-3-yn-1-ol triflate is an organosilicon compound that features a triflate group attached to a 4-trimethylsilanylbut-3-yn-1-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trimethylsilanylbut-3-yn-1-ol triflate typically involves the reaction of 4-Trimethylsilanylbut-3-yn-1-ol with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the triflate ester. The general reaction scheme is as follows:
4-Trimethylsilanylbut-3-yn-1-ol+Trifluoromethanesulfonic anhydride→4-Trimethylsilanylbut-3-yn-1-ol triflate+By-products
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of rigorous purification techniques to ensure product purity.
化学反応の分析
Types of Reactions
4-Trimethylsilanylbut-3-yn-1-ol triflate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The triflate group is an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki and Heck coupling reactions, which are valuable for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases such as potassium carbonate or cesium carbonate to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an amine derivative, while a Suzuki coupling reaction would produce a biaryl compound.
科学的研究の応用
4-Trimethylsilanylbut-3-yn-1-ol triflate has several scientific research applications:
Synthetic Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: The compound’s unique reactivity makes it useful in the development of novel materials with specific properties.
Biological Research: It can be used to modify biomolecules, potentially leading to new therapeutic agents.
Industrial Applications: Its reactivity and stability make it suitable for use in various industrial processes, including the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Trimethylsilanylbut-3-yn-1-ol triflate primarily involves its role as a leaving group in nucleophilic substitution reactions. The triflate group, being highly electron-withdrawing, stabilizes the transition state and facilitates the departure of the leaving group. This makes the compound highly reactive and efficient in various organic transformations.
類似化合物との比較
Similar Compounds
Tosylates: Tosylates are similar in that they also serve as good leaving groups in nucleophilic substitution reactions. triflates are generally more reactive due to
特性
CAS番号 |
108836-28-8 |
|---|---|
分子式 |
C8H13F3O3SSi |
分子量 |
274.33 g/mol |
IUPAC名 |
4-trimethylsilylbut-3-ynyl trifluoromethanesulfonate |
InChI |
InChI=1S/C8H13F3O3SSi/c1-16(2,3)7-5-4-6-14-15(12,13)8(9,10)11/h4,6H2,1-3H3 |
InChIキー |
YDWRIEOEYGDPSX-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CCCOS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





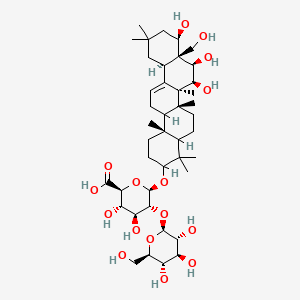
methyl}(trimethyl)silane](/img/structure/B14330977.png)
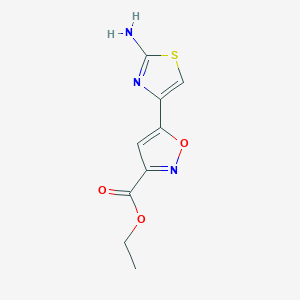
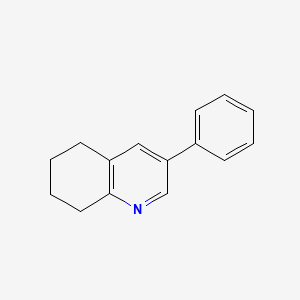
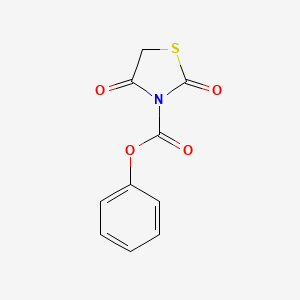

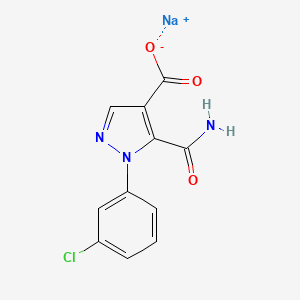
![1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene](/img/structure/B14331005.png)

